
2-(But-3-yn-1-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(But-3-yn-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . This compound features a cyclohexane ring substituted with a but-3-yn-1-yl group and a hydroxyl group. It is a clear, pale liquid with unique chemical properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with but-3-yn-1-ol under specific conditions. One common method includes the use of a base-promoted reaction where cyclohexanone is treated with but-3-yn-1-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for scalability, cost-effectiveness, and safety. Key steps include the purification of the final product through distillation or recrystallization to achieve the desired purity levels for commercial use .
化学反応の分析
Types of Reactions
2-(But-3-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Cyclohexyl halides.
科学的研究の応用
2-(But-3-yn-1-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(But-3-yn-1-yl)cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the but-3-yn-1-yl group can participate in click chemistry reactions, facilitating the formation of triazoles and other bioactive compounds . These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
3-Butyn-1-ol: A terminal acetylenic compound with similar reactivity but lacks the cyclohexane ring.
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group but without the but-3-yn-1-yl group.
2-Cyclohexen-1-ol: Contains a cyclohexene ring with a hydroxyl group, differing in the degree of unsaturation.
Uniqueness
2-(But-3-yn-1-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring and a but-3-yn-1-yl group, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and the formation of complex structures, making it valuable in various fields of research and industry.
特性
分子式 |
C10H16O |
|---|---|
分子量 |
152.23 g/mol |
IUPAC名 |
2-but-3-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-2-3-6-9-7-4-5-8-10(9)11/h1,9-11H,3-8H2 |
InChIキー |
AYRXMMOVAUPLOI-UHFFFAOYSA-N |
正規SMILES |
C#CCCC1CCCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13310073.png)

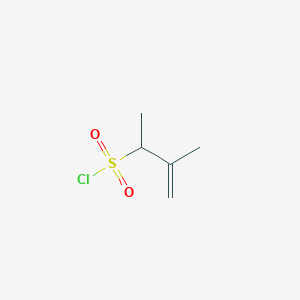
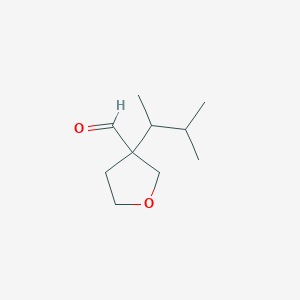
![5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol](/img/structure/B13310101.png)


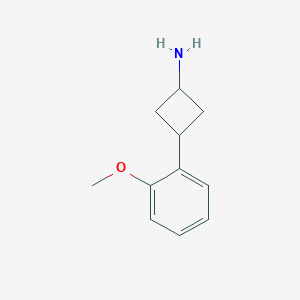
![2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13310135.png)
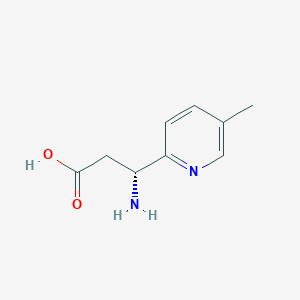
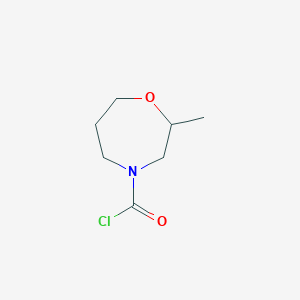
![1-Propyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13310152.png)
![2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13310164.png)

